molecular formula C11H12O2S B14231887 3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]- CAS No. 503565-88-6

3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-

Katalognummer: B14231887
CAS-Nummer: 503565-88-6
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: NIBHQTMLDUKGPZ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a butenone backbone with a sulfinyl group attached to a 4-methylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-buten-2-one with a sulfinylating agent in the presence of a catalyst. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl esters. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the sulfinyl group.

    4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.

Uniqueness

The presence of the sulfinyl group in 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- imparts unique chemical and biological properties, distinguishing it from other similar compounds

Eigenschaften

CAS-Nummer

503565-88-6

Molekularformel

C11H12O2S

Molekulargewicht

208.28 g/mol

IUPAC-Name

1-[(R)-(4-methylphenyl)sulfinyl]but-3-en-2-one

InChI

InChI=1S/C11H12O2S/c1-3-10(12)8-14(13)11-6-4-9(2)5-7-11/h3-7H,1,8H2,2H3/t14-/m1/s1

InChI-Schlüssel

NIBHQTMLDUKGPZ-CQSZACIVSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.